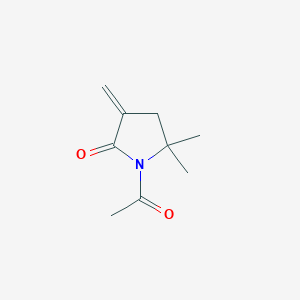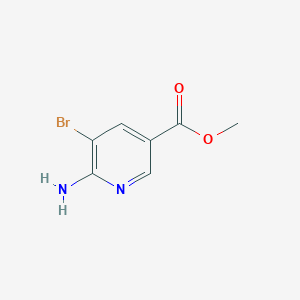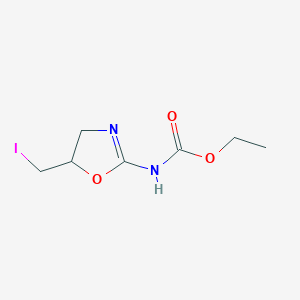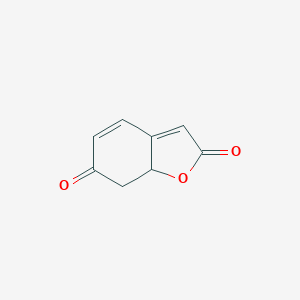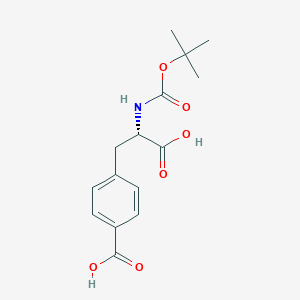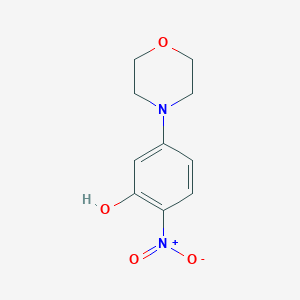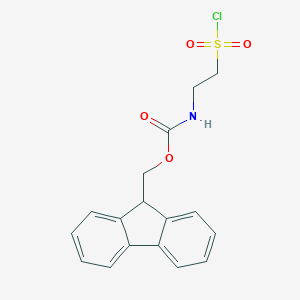![molecular formula C10H11NO5 B070976 Hydroxy[(4-methoxybenzoyl)amino]acetic acid CAS No. 191997-97-4](/img/structure/B70976.png)
Hydroxy[(4-methoxybenzoyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy[(4-methoxybenzoyl)amino]acetic acid, also known as HMBAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMBAA is a derivative of the amino acid glycine and has a molecular weight of 243.25 g/mol. In
Mechanism Of Action
The mechanism of action of Hydroxy[(4-methoxybenzoyl)amino]acetic acid is not fully understood. However, studies have shown that Hydroxy[(4-methoxybenzoyl)amino]acetic acid can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cells. This suggests that Hydroxy[(4-methoxybenzoyl)amino]acetic acid may act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
Studies have shown that Hydroxy[(4-methoxybenzoyl)amino]acetic acid can reduce inflammation and oxidative stress in cells. This suggests that Hydroxy[(4-methoxybenzoyl)amino]acetic acid may have potential applications in the treatment of diseases such as arthritis and cancer. In addition, Hydroxy[(4-methoxybenzoyl)amino]acetic acid has been shown to improve plant growth and yield, making it a potential candidate for use as a fertilizer.
Advantages And Limitations For Lab Experiments
One advantage of using Hydroxy[(4-methoxybenzoyl)amino]acetic acid in lab experiments is that it is relatively easy to synthesize and purify. In addition, Hydroxy[(4-methoxybenzoyl)amino]acetic acid has been shown to have low toxicity, making it safe for use in lab experiments. However, one limitation of using Hydroxy[(4-methoxybenzoyl)amino]acetic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Hydroxy[(4-methoxybenzoyl)amino]acetic acid. One direction is to further investigate its mechanism of action and its potential applications in the treatment of diseases such as arthritis and cancer. Another direction is to explore its potential use as a fertilizer and its effects on plant growth and yield. Additionally, research can be conducted on the synthesis of new materials using Hydroxy[(4-methoxybenzoyl)amino]acetic acid and its derivatives.
Synthesis Methods
Hydroxy[(4-methoxybenzoyl)amino]acetic acid can be synthesized through a multistep process starting from glycine and 4-methoxybenzoyl chloride. The first step involves the reaction of glycine with triphosgene to form N-carboxyanhydride (NCA) of glycine. The NCA of glycine is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form Hydroxy[(4-methoxybenzoyl)amino]acetic acid. The final product is purified through recrystallization.
Scientific Research Applications
Hydroxy[(4-methoxybenzoyl)amino]acetic acid has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Hydroxy[(4-methoxybenzoyl)amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of diseases such as arthritis and cancer. In agriculture, Hydroxy[(4-methoxybenzoyl)amino]acetic acid has been shown to improve plant growth and yield, making it a potential candidate for use as a fertilizer. In materials science, Hydroxy[(4-methoxybenzoyl)amino]acetic acid has been studied for its potential use in the synthesis of new materials with unique properties.
properties
CAS RN |
191997-97-4 |
|---|---|
Product Name |
Hydroxy[(4-methoxybenzoyl)amino]acetic acid |
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
2-hydroxy-2-[(4-methoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-16-7-4-2-6(3-5-7)8(12)11-9(13)10(14)15/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
InChI Key |
GROQXPSTMXRVNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)O)O |
synonyms |
Acetic acid, hydroxy[(4-methoxybenzoyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







